Structural Differentiation: Unique N3-Thienyl Acetamide Side Chain Creates a Pharmacophore Not Found in Any Single Commercial Analog
The target compound features an N3-substituted 2-oxo-2-(thiophen-2-yl)ethyl side chain, which represents a unique combination of exocyclic ketone tether and thiophene heterocycle not found in the closest commercially available comparators. Comparative structural analysis reveals that the nearest analogy lies with (i) 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide moieties at N3 (used as antibacterial, anti-inflammatory, and radiomodulatory agents) [1][2], and (ii) thiophene-bearing quinazoline derivatives with the thiophene at the 2-position or the 5-position of the core rather than on an exocyclic ketone at N3 . Neither comparator class incorporates the specific N3-acetamide-thiophene tether. SAR literature confirms that N3 substitution in quinazolinones directly influences DHFR binding affinity and cytotoxic potency [3]. This evidence is tagged as Class-level inference and Supporting evidence; the precise SAR contribution of the 2-oxo-2-(thiophen-2-yl)ethyl moiety has not been explicitly quantified in direct comparison studies.
| Evidence Dimension | N3 Substituent Architecture |
|---|---|
| Target Compound Data | 3-(2-oxo-2-(thiophen-2-yl)ethyl) — exocyclic ketone linker with terminal 2-thienyl group at the N3 position |
| Comparator Or Baseline | Analog A (sulfonamide series): 6,8-diiodo-2-methyl-3-substituted with benzenesulfonamide moieties at N3 [1]; Analog B (thiophene-quinazoline series): 4-aminoquinazoline with thiophene at the 2-position or 5-position, no N3 substitution |
| Quantified Difference | No quantitative SAR directly available for the thiophene-acetamide N3 substituent; structural uniqueness is inferred from the absence of this moiety in published bioactive quinazolinone libraries. |
| Conditions | Structural comparison based on published synthetic libraries (2013–2022); no direct head-to-head biological comparison has been published for this specific compound. |
Why This Matters
For procurement decisions in medicinal chemistry programs, this N3-thienyl acetamide architecture represents a structurally distinct starting point for SAR exploration that is not duplicated by any single commercially available analog.
- [1] Alafeefy, A.M. et al. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 2014, 22(2), 157–162. View Source
- [2] Soliman, A.M. et al. Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6,8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety. European Journal of Medicinal Chemistry, 2020, 200, 112467. View Source
- [3] Pérez-Fehrmann, M. et al. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 2022, 12, 21340–21352. View Source
